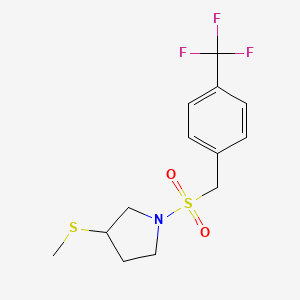

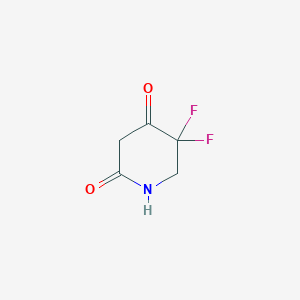

![molecular formula C23H21FN4O3 B2482557 6-(4-氟苯基)-2-(2-(3-(4-异丙氧基苯基)-1,2,4-噁二唑-5-基)乙基)吡啶并[2H]-3-酮 CAS No. 1113108-10-3](/img/structure/B2482557.png)

6-(4-氟苯基)-2-(2-(3-(4-异丙氧基苯基)-1,2,4-噁二唑-5-基)乙基)吡啶并[2H]-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyridazinone-based compounds typically involves strategic functionalization of the core pyridazinone structure to introduce various substituents that may alter or enhance the molecule's biological activity. For example, the discovery and optimization of a novel series of pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors utilized structure-based drug design techniques, highlighting the importance of the pyridazinone scaffold in medicinal chemistry (Kunitomo et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds containing pyridazinone and oxadiazole units often plays a critical role in their biological activity and interaction with biological targets. The structural optimization, guided by the analysis of X-ray crystal structures, is pivotal in enhancing the compound's efficacy and selectivity (Barlin et al., 1996).

Chemical Reactions and Properties

Pyridazinones and oxadiazoles participate in a variety of chemical reactions that allow for the diversification of their structures and the introduction of pharmacophore elements. For instance, the reaction of 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of concentrated nitric and trifluoroacetic acids leads to the synthesis of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides, demonstrating the reactive versatility of these scaffolds (Ogurtsov et al., 2018).

科学研究应用

合成和化学表征

复杂有机化合物的合成,包括吡啶酮衍生物及其类似物,在新药物和材料开发中起着至关重要的作用。研究已经证明了合成取代咪唑并[1,2-a]吡啶、吡唑并[1,5-a]嘧啶和相关结构的方法,重点关注它们作为生物受体配体或更复杂分子合成中间体的潜力(Fookes et al., 2008)。这些合成途径通常涉及新颖的环化反应,突显了这类化合物的化学多样性。

生物学和药用应用

吡啶酮衍生物和相关杂环化合物已被广泛研究其生物活性。它们已被评估为潜在的抗癌、抗血管生成和抗氧化剂。例如,新型4-氯-2-(3-氯-4-氟苯基)-5-(脂肪/环饱和氨基)吡啶-3(2H)-酮衍生物表现出对癌细胞存活率的抑制作用,并具有显著的抗血管生成和抗氧化活性(Kamble et al., 2015)。这些发现强调了这类化合物在癌症治疗和预防中的潜力。

药物传递系统

为包括吡啶酮衍生物在内的疏水抗肿瘤候选药物开发有效的传递系统是一个关键的研究领域。使用嵌段共聚物微胶束的可注射制剂对模型化合物进行了改进传递、药代动力学和体内增强抗肿瘤活性的展示,代表了该领域的重大进展(Jin et al., 2015)。这种方法可能适用于广泛范围的疏水药物,提高它们的临床疗效和患者预后。

属性

IUPAC Name |

6-(4-fluorophenyl)-2-[2-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O3/c1-15(2)30-19-9-5-17(6-10-19)23-25-21(31-27-23)13-14-28-22(29)12-11-20(26-28)16-3-7-18(24)8-4-16/h3-12,15H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFFICJUOBIRJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2482474.png)

![5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2482482.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2482486.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2482488.png)

![Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate](/img/structure/B2482490.png)

![4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid](/img/structure/B2482492.png)

![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2482493.png)

![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)